N-(3-fluoro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

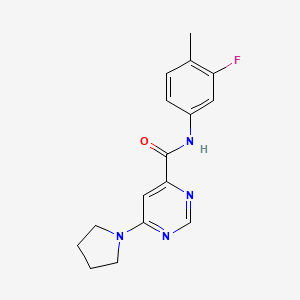

N-(3-fluoro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative featuring a 3-fluoro-4-methylphenyl group on the carboxamide nitrogen and a pyrrolidin-1-yl substituent at the 6-position of the pyrimidine ring. This structural motif places it within a broader class of dialkylaminopyrimidine carboxamides investigated for therapeutic applications, particularly antitubercular activity .

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O/c1-11-4-5-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGYGUIQZPFHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a 3-fluoro-4-methylphenyl group and a pyrrolidine moiety. Its chemical structure can be represented as follows:

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and modulation of signaling pathways. It has shown potential in targeting:

- Phosphodiesterases (PDEs) : The compound selectively inhibits PDE4D, which is involved in inflammatory processes and cognitive functions. Inhibition of PDE4D has been linked to reduced inflammation and improved cognitive outcomes in animal models .

- Cytokine Modulation : this compound has been observed to downregulate pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5, suggesting its role in anti-inflammatory therapies .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced airway hyperactivity in guinea pigs, indicating its potential for treating asthma or chronic obstructive pulmonary disease (COPD) through its anti-inflammatory properties .

- Antitumor Activity : In vitro studies revealed that this compound exhibited IC50 values in the nanomolar range against several cancer cell lines, suggesting strong antitumor efficacy .

- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress during ischemic events by enhancing mitochondrial function and reducing reactive oxygen species (ROS) generation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-fluoro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide with structurally related compounds from the evidence, focusing on synthetic yields, substituent effects, and applications.

Key Observations:

Structural Variations and Yield: The query compound’s pyrrolidin-1-yl group at C6 is less sterically hindered than the 4-fluorobenzyl(methyl)amino group in 43, which may explain the lower yield (29%) of 43 due to synthetic complexity . The acetylpiperazinyl group in 44 likely contributes to its higher yield (38%) by improving solubility during synthesis.

Substituent Impact on Applications :

- Fluorinated aryl groups (e.g., 3-fluoro-4-methylphenyl in the query compound) are common in antitubercular agents for enhancing membrane permeability and resistance to metabolic oxidation . In contrast, the trifluoromethyl group in improves electrophilic reactivity, making it suitable for agrochemical and material science applications.

- The imidazo[1,2-b]pyridazine core in ’s compound demonstrates the importance of core rigidity for tropomyosin receptor kinase (TRK) targeting in PET imaging, contrasting with the pyrimidine core’s versatility in antitubercular research .

Molecular Weight and Bioactivity :

- Compounds with molecular weights >400 Da (e.g., 43 and 44 ) may face challenges in blood-brain barrier penetration, whereas lighter analogs like the query compound (~330 Da) are better suited for systemic applications .

Research Findings:

- Antitubercular Activity: Pyrimidine carboxamides with dialkylamino substituents (e.g., 43) exhibit minimum inhibitory concentrations (MIC) <1 µM against Mycobacterium tuberculosis, with fluorinated aryl groups critical for avoiding efflux pump recognition .

- Imaging Applications: The imidazopyridazine derivative in shows subnanomolar affinity for TRK receptors, highlighting the trade-off between core structure rigidity and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.